![molecular formula C14H17ClFNO B5302231 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide](/img/structure/B5302231.png)
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide
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Overview
Description
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a small molecule that belongs to the class of benzamides. It has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide is not fully understood. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain and inflammation. 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been shown to have analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to reduce hyperalgesia and allodynia, which are common symptoms of chronic pain. 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been shown to be well-tolerated and does not produce any significant side effects in animal models.
Advantages and Limitations for Lab Experiments
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily cross cell membranes and blood-brain barrier, making it suitable for in vitro and in vivo studies. It has also been shown to be stable in various physiological conditions. However, 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has some limitations, including its low solubility in water, which can limit its use in some experiments. Additionally, 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Future Directions
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has several potential future directions for research. One area of research is to investigate its potential therapeutic applications in humans, particularly in the treatment of pain and inflammation. Another area of research is to understand its mechanism of action in more detail, particularly its interaction with the TRPV1 channel and FAAH enzyme. Additionally, 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide can be used as a tool compound to study pain mechanisms and to develop new analgesics and anti-inflammatory drugs.
Synthesis Methods
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been synthesized using various methods, including the reaction of 4-fluoro-2-nitroaniline with cyclohexylmethylamine, followed by the reduction of the nitro group and chlorination of the resulting amine. Another method involves the reaction of 4-fluoro-2-nitroaniline with cyclohexylmethylamine hydrochloride in the presence of sodium borohydride, followed by the chlorination of the resulting amine. These methods have been optimized to obtain high yields of 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide with high purity.
Scientific Research Applications
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in various animal models of pain and inflammation. 2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide has also been investigated for its potential use as a tool compound in the study of pain mechanisms.
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQTPFMBWLGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(cyclohexylmethyl)-4-fluorobenzamide |
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